molecular formula C8H4N2 B568278 Azirino[2,3-B]indole CAS No. 112623-90-2

Azirino[2,3-B]indole

Cat. No.: B568278
CAS No.: 112623-90-2
M. Wt: 128.134
InChI Key: RKICLQGJFGGEEE-UHFFFAOYSA-N
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Description

Azirino[2,3-b]indole is a tricyclic heteroaromatic compound featuring a fused indole and azirine ring system, with the molecular formula C 8 H 4 N 2 and a molecular weight of 128.13 g/mol . Its unique, rigid polycyclic framework makes it a scaffold of interest in organic synthesis and medicinal chemistry for constructing geometrically well-defined structures . Researchers value this core structure for developing novel compounds, as the fusion of several rings creates a three-dimensionally precise architecture that can be used to orient substituents for specialized functions, including potential interaction with biological receptors . While specific biological activity data for this compound itself is limited, related indole and azirine-containing compounds are known to play significant roles in biochemical processes and can exhibit specific chemical reactivity . This product is intended for research purposes as a chemical building block or intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

CAS No.

112623-90-2

Molecular Formula

C8H4N2

Molecular Weight

128.134

IUPAC Name

azirino[2,3-b]indole

InChI

InChI=1S/C8H4N2/c1-2-4-6-5(3-1)7-8(9-6)10-7/h1-4H

InChI Key

RKICLQGJFGGEEE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC3=N2

Synonyms

Azirino[2,3-b]indole (9CI)

Origin of Product

United States

Preparation Methods

Barton–Zard Reaction for Azirino[2,3-B]indole Synthesis

The Barton–Zard reaction is a cornerstone method for constructing this compound frameworks. This approach involves cyclizing 3-nitroindole derivatives with diazo compounds under basic conditions. For example, treatment of 3-nitro-1H-indole with ethyl diazoacetate in the presence of potassium carbonate generates the aziridine ring via a [3+2] cycloaddition mechanism. The reaction typically proceeds at room temperature in dichloromethane, yielding this compound-4-carboxylates with moderate to high efficiency (60–85% yields) .

Critical parameters include the electronic nature of the nitro group and steric effects of substituents on the indole nucleus. Electron-withdrawing groups at the indole’s 5-position enhance reactivity by stabilizing the transition state, whereas bulky substituents at the 2-position reduce yields due to steric hindrance . This method is particularly advantageous for synthesizing derivatives with ester functionalities, which serve as precursors for further functionalization.

Epoxidation/Staudinger Reaction Sequence

A regioselective route to azirino[1,2-a]indole derivatives, adaptable to the [2,3-b] isomer, involves sequential epoxidation and Staudinger reactions. Starting with o-allylphenyl azides, epoxidation with meta-chloroperbenzoic acid (mCPBA) forms an unstable epoxide intermediate. Subsequent treatment with triphenylphosphine induces a Staudinger reaction, leading to aziridine ring closure . While this method was initially reported for azirino[1,2-a]indoles, modifying the starting material’s substitution pattern (e.g., shifting the allyl group to the 3-position of indole) enables selective formation of the [2,3-b] isomer .

Yields for this two-step process range from 45% to 65%, with the stereochemical outcome influenced by the epoxide’s configuration. Computational studies suggest that the reaction proceeds via a concerted mechanism, where the nucleophilic nitrogen of the azide attacks the electrophilic epoxide carbon, followed by phosphine-mediated deoxygenation .

Vinyl Azide Decomposition and Neber Rearrangement

Vinyl azides serve as versatile precursors for azirino[2,3-b]indoles through thermal or photolytic decomposition. Heating 3-azidoindole derivatives at 80–100°C in toluene induces a Neber rearrangement, forming an intermediate α-imino carbene that cyclizes to the aziridine ring . This method excels in producing unsubstituted azirino[2,3-b]indoles, with yields up to 75% under optimized conditions.

Photocatalytic variants using visible light and eosin Y as a catalyst have recently emerged, enabling room-temperature synthesis and improved functional group tolerance . For example, irradiation of 3-azido-5-methoxyindole with blue LEDs (450 nm) generates the target compound in 68% yield without requiring inert atmospheres .

Transition Metal-Catalyzed Cyclization

Palladium and copper catalysts facilitate this compound synthesis via C–N bond formation. A notable example involves coupling 2-bromoindoles with aziridine precursors using Pd(PPh₃)₄ and cesium carbonate. The reaction proceeds through oxidative addition of the bromoindole to palladium, followed by nucleophilic displacement by an aziridine nitrogen . This method achieves 50–70% yields and tolerates electron-deficient aryl groups, making it suitable for synthesizing diverse derivatives.

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has also been adapted for azirinoindole synthesis. Click chemistry between 3-azidoindoles and propargylamines forms triazole intermediates, which undergo thermal ring contraction to yield the desired bicyclic structure .

Multi-Component Reactions (MCRs)

Four-component reactions offer atom-economical routes to azirino[2,3-b]indoles. A representative protocol combines indole-3-carbaldehyde, aniline, glycine ethyl ester, and acetic anhydride in one pot. The sequence involves imine formation, aza-Michael addition, and cyclodehydration, culminating in azepino[3,4-b]indole intermediates that rearrange to the this compound scaffold under acidic conditions . While yields are modest (40–55%), this method enables rapid access to polysubstituted derivatives.

Comparative Analysis of Preparation Methods

The table below summarizes key attributes of the discussed methodologies:

MethodSubstratesConditionsYield (%)AdvantagesLimitations
Barton–Zard Reaction3-Nitroindoles, diazo estersK₂CO₃, CH₂Cl₂, rt60–85High yields, functional group toleranceLimited to ester-substituted products
Epoxidation/Staudingero-Allylphenyl azidesmCPBA, PPh₃, 0–25°C45–65RegioselectivityMulti-step, moderate yields
Vinyl Azide Decomposition3-AzidoindolesHeat (80–100°C) or light65–75Mild conditions, scalabilityRequires unstable intermediates
Transition Metal Catalysis2-Bromoindoles, aziridinesPd(PPh₃)₄, Cs₂CO₃, 80°C50–70Broad substrate scopeCostly catalysts
Multi-Component ReactionsIndole, aniline, glycineAc₂O, HCl, reflux40–55Atom economy, diversityComplex optimization

Chemical Reactions Analysis

Types of Reactions: Azirino[2,3-B]indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aziridine ring.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; elevated temperatures.

    Reduction: Hydrogen gas, palladium catalyst; room temperature to elevated temperatures.

    Substitution: Halogens, halogenating agents; room temperature to elevated temperatures.

Major Products:

    Oxidation: Oxidized azireno[2,3-b]indole derivatives.

    Reduction: Reduced azireno[2,3-b]indole derivatives.

    Substitution: Halogenated azireno[2,3-b]indole derivatives.

Scientific Research Applications

Azirino[2,3-B]indole has found applications in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: this compound derivatives are investigated for their use in materials science and as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of azireno[2,3-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, with ongoing research aiming to elucidate these mechanisms.

Comparison with Similar Compounds

    Indole: A parent compound with a simpler structure, lacking the aziridine ring.

    Indolo[2,3-b]quinoxaline: Another fused heterocyclic compound with different biological properties.

    Pyrrolo[2,3-b]indole: A structurally related compound with a pyrrole ring instead of an aziridine ring.

Uniqueness: Azirino[2,3-B]indole is unique due to its fused aziridine ring, which imparts distinct reactivity and biological activity

Q & A

Q. What synthetic methodologies are most effective for constructing the azirino[2,3-b]indole core?

The azirino[2,3-b]indole scaffold can be synthesized via multi-step protocols involving lithium-mediated cyclization or acid-induced ring closure. For example, furo[3,4-b]indole analogs (structurally related) are synthesized using aldehyde quenching followed by acid-catalyzed cyclization, yielding moderate-to-high efficiency (40–85% total yields) . Key steps include precise control of reaction conditions (e.g., temperature, solvent polarity) to stabilize reactive intermediates.

Q. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?

Analytical characterization should combine nuclear magnetic resonance (NMR) for regiochemical confirmation, infrared (IR) spectroscopy for functional group analysis, and mass spectrometry (MS) for molecular weight validation. For example, ¹H-NMR chemical shifts between δ 7.40–8.34 ppm indicate aromatic protons in similar fused indole systems, while ¹³C-NMR signals at δ 115–138 ppm confirm sp² carbons . Tabulated spectral data comparisons with literature are critical .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound compounds?

Initial screening should include DNA-binding studies using absorption spectroscopy (e.g., hypochromicity and bathochromic shifts in UV-vis spectra) and thermal denaturation assays to measure ΔTₘ (melting temperature shift). For instance, pyridopyrazino[2,3-b]indole derivatives exhibit DNA intercalation via increased Tₘ by 8–12°C, correlating with antiviral/cytotoxic potential .

Q. How should researchers design experiments to assess cytotoxicity of this compound derivatives?

Use standardized cell viability assays (e.g., MTT or resazurin reduction) across multiple cell lines (cancer/normal) with IC₅₀ calculations. Include positive controls (e.g., doxorubicin) and validate results via dose-response curves. For example, indoloquinoxaline analogs show IC₅₀ values <10 μM in leukemia cells, with selectivity indices >5 compared to non-malignant cells .

Q. What computational tools are suitable for predicting this compound reactivity or binding modes?

Molecular docking (AutoDock, Schrödinger Suite) can predict DNA or protein interactions, while density functional theory (DFT) optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity. Validate predictions with experimental data (e.g., correlation between HOMO energy and intercalation efficacy) .

Advanced Research Questions

Q. How can researchers resolve contradictions in DNA-binding data for this compound derivatives?

Discrepancies in intercalation efficacy (e.g., variable ΔTₘ values) may arise from sequence-specific binding or solvent effects. Address this by:

  • Repeating assays with defined DNA sequences (e.g., poly[dA-dT] vs. poly[dG-dC]).
  • Using electric linear dichroism (ELD) to quantify DNA bending/untwisting .
  • Correlating results with molecular dynamics simulations of ligand-DNA complexes.

Q. What strategies optimize stereochemical control in this compound synthesis?

For enantioselective synthesis, employ chiral auxiliaries or asymmetric catalysis. Hexahydropyrrolo[2,3-b]indole alkaloids are synthesized stereoselectively via Pictet-Spengler cyclization using chiral Brønsted acids (e.g., BINOL-phosphates), achieving >90% enantiomeric excess (ee) . Monitor stereochemistry via chiral HPLC or X-ray crystallography.

Q. How can this compound derivatives be tailored for selective kinase inhibition?

Structure-activity relationship (SAR) studies should focus on substituent effects at the C-3 and N-9 positions. For example, C-3 prenylation in hexahydropyrrolo analogs enhances kinase binding via hydrophobic interactions, while N-9 methylation reduces off-target effects . Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify selectivity.

Q. What experimental designs validate the mutagenic potential of this compound compounds?

Follow OECD guidelines for bacterial reverse mutation (Ames test) using Salmonella typhimurium strains TA98/TA100. For example, 2-amino-3-ethyl-9H-pyrido[2,3-b]indole shows mutagenicity at 150 μg/plate in TA98 . Complement with mammalian cell assays (e.g., micronucleus test) and in silico toxicity prediction (e.g., DEREK Nexus).

Q. How can biosynthesis pathways inform the sustainable production of this compound alkaloids?

Study biosynthetic gene clusters in native producers (e.g., Streptomyces) via heterologous expression in E. coli or yeast. Isotopic labeling (¹³C-glucose) can trace precursor incorporation, while CRISPR-Cas9 knockout libraries identify key enzymes (e.g., P450 monooxygenases for C-3 modifications) .

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